molecular formula C9H6Br2N2 B1619115 5,7-Dibromoquinolin-8-amine CAS No. 36107-02-5

5,7-Dibromoquinolin-8-amine

Cat. No.: B1619115
CAS No.: 36107-02-5
M. Wt: 301.96 g/mol
InChI Key: SMXOUFFPKVBWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromoquinolin-8-amine is a halogenated quinoline derivative characterized by bromine substituents at positions 5 and 7 of the quinoline core and an amine group at position 6. Its molecular formula is C₉H₆Br₂N₂, with a molar mass of 314.97 g/mol. This compound is synthesized via nucleophilic substitution reactions, often starting from 5,7-dibromo-8-hydroxyquinoline, followed by functionalization of the hydroxyl group .

Key structural features include:

  • Planar quinoline system with bond lengths conforming to standard aromatic systems (e.g., C–C bonds ≈ 1.38–1.42 Å) .
  • Intramolecular hydrogen bonding (N–H···N), forming an 8-membered ring that stabilizes the molecular conformation .
  • Halogen interactions (Br···O/Br···Br) that influence crystal packing and solubility .

This compound exhibits antibacterial activity, particularly when complexed with transition metals, making it relevant in medicinal chemistry .

Properties

CAS No.

36107-02-5

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

5,7-dibromoquinolin-8-amine

InChI

InChI=1S/C9H6Br2N2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2

InChI Key

SMXOUFFPKVBWEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2Br)Br)N)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)N)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The following table compares 5,7-Dibromoquinolin-8-amine with analogs differing in substituents or core saturation:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Br, 7-Br, 8-NH₂ C₉H₆Br₂N₂ 314.97 Antibacterial activity; planar structure with Br···O interactions .
5,7-Dichloroquinolin-8-amine 5-Cl, 7-Cl, 8-NH₂ C₉H₆Cl₂N₂ 213.06 Reduced steric bulk vs. Br analogs; potential for lower lipophilicity.
5-Bromoquinolin-8-amine 5-Br, 8-NH₂ C₉H₇BrN₂ 223.07 Less halogenated; altered electronic properties affecting binding affinity.
7-Methylquinolin-8-amine 7-CH₃, 8-NH₂ C₁₀H₁₀N₂ 158.20 Methyl group enhances solubility but reduces halogen-mediated interactions.
5,6,7,8-Tetrahydroquinolin-8-amine Saturated bicyclic core, 8-NH₂ C₉H₁₂N₂ 148.21 Increased flexibility; potential for improved bioavailability.

Crystallographic and Electronic Properties

Property This compound 5,7-Dichloroquinolin-8-amine 7-Methylquinolin-8-amine
Crystal Packing Br···O interactions (3.1–3.6 Å) Cl···N interactions dominate C–H···π stacking
Hydrogen Bonding Intramolecular N–H···N Weaker N–H···Cl Intermolecular N–H···O
Planarity Fully planar quinoline core Slight distortion due to Cl size Non-planar with methyl substituent

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